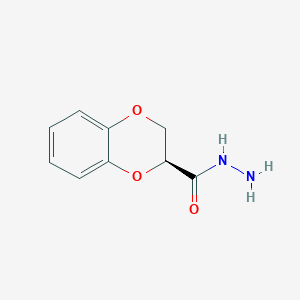![molecular formula C11H13NO2 B13911332 2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile](/img/structure/B13911332.png)
2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile is an organic compound with a complex structure that includes a hydroxypropyl group and a methoxybenzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile typically involves the reaction of 6-methoxybenzonitrile with a suitable hydroxypropylating agent under controlled conditions. One common method involves the use of (S)-propylene oxide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C to ensure the selectivity of the (S)-enantiomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at reflux temperature.
Substitution: Sodium ethoxide in ethanol at elevated temperatures.
Major Products
Oxidation: 2-[(2S)-2-oxopropyl]-6-methoxybenzonitrile.
Reduction: 2-[(2S)-2-hydroxypropyl]-6-methoxybenzylamine.
Substitution: 2-[(2S)-2-hydroxypropyl]-6-ethoxybenzonitrile.
科学的研究の応用
2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropyl group can form hydrogen bonds with active sites, while the methoxybenzonitrile moiety can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-[(2S)-2-hydroxypropyl]-4-methoxybenzonitrile
- 2-[(2S)-2-hydroxypropyl]-6-ethoxybenzonitrile
- 2-[(2S)-2-hydroxypropyl]-6-methylbenzonitrile
Uniqueness
2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile is unique due to the specific positioning of the hydroxypropyl and methoxy groups, which confer distinct chemical and biological properties. The (S)-enantiomer is particularly significant for its stereospecific interactions with biological targets, making it a valuable compound for research and development in various fields.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
2-[(2S)-2-hydroxypropyl]-6-methoxybenzonitrile |
InChI |
InChI=1S/C11H13NO2/c1-8(13)6-9-4-3-5-11(14-2)10(9)7-12/h3-5,8,13H,6H2,1-2H3/t8-/m0/s1 |
InChIキー |
WFUKXPFNUAFGPM-QMMMGPOBSA-N |
異性体SMILES |
C[C@@H](CC1=C(C(=CC=C1)OC)C#N)O |
正規SMILES |
CC(CC1=C(C(=CC=C1)OC)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)

![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13911259.png)
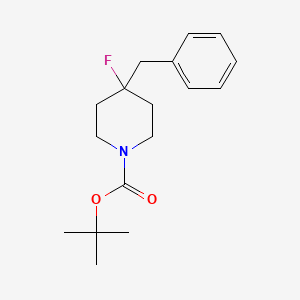
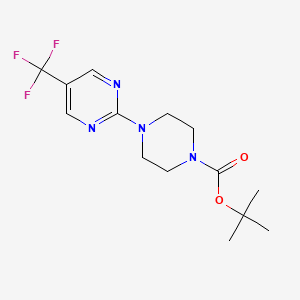
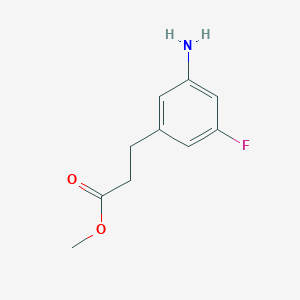
![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B13911288.png)
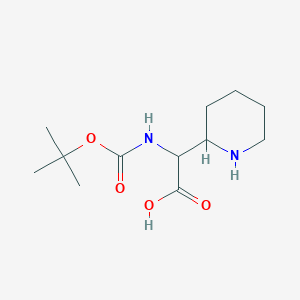
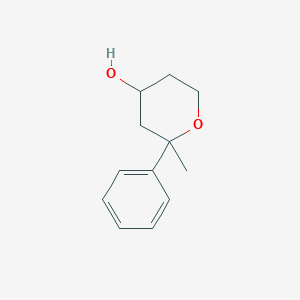

![tert-butyl 3-[3-nitro-4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13911308.png)

